4-(6-Cyanohexyl)-pyridine

Description

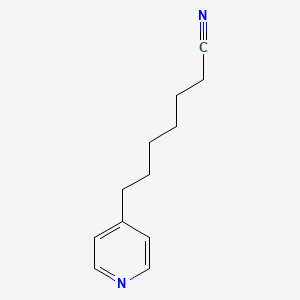

4-(6-Cyanohexyl)-pyridine is a pyridine derivative featuring a cyanohexyl group (-CH₂CH₂CH₂CH₂CH₂CN) at the 4-position of the pyridine ring. This compound combines the aromatic pyridine core with a nitrile-functionalized alkyl chain, which imparts unique electronic and steric properties.

Properties

Molecular Formula |

C12H16N2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

7-pyridin-4-ylheptanenitrile |

InChI |

InChI=1S/C12H16N2/c13-9-5-3-1-2-4-6-12-7-10-14-11-8-12/h7-8,10-11H,1-6H2 |

InChI Key |

HWJXFIHBBUPUFS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1CCCCCCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

Key Compounds for Comparison :

4-(1-Aminoethyl)pyridine (–10): Features an aminoethyl (-CH₂CH₂NH₂) substituent.

2-Chloro-6-methylpyrimidine-4-carboxylic acid (): Contains chloro and methyl groups.

2-[4-(10H-substituted phenothiazine-3-yl)-6-pyrimidin-2-phenylthiol] pyridine (): Includes phenothiazine and pyrimidinyl moieties.

Structural Differences :

- 4-(1-Aminoethyl)pyridine: The amino group (-NH₂) is electron-donating, increasing electron density on the pyridine ring. DFT studies show a HOMO-LUMO gap (ΔE) of ~6.08 eV, indicating moderate reactivity and possible bioactivity .

- Chlorinated/Methylated Pyridines : Halogens (e.g., Cl) and alkyl groups (e.g., -CH₃) alter polarity and steric hindrance. For example, 2-chloro-6-methylpyrimidine-4-carboxylic acid has a molecular weight of ~202.6 g/mol and higher polarity due to the carboxylic acid group .

Table 1: Structural and Electronic Comparison

| Compound | Substituent | Key Functional Groups | HOMO-LUMO Gap (eV) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-(6-Cyanohexyl)-pyridine | -CH₂CH₂CH₂CH₂CH₂CN | Cyano, alkyl | ~5.5–6.5* | ~204.3 |

| 4-(1-Aminoethyl)pyridine | -CH₂CH₂NH₂ | Amino, alkyl | 6.08 | 136.2 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | -Cl, -CH₃, -COOH | Chloro, methyl, carboxylic acid | N/A | 202.6 |

*Estimated based on DFT studies of similar nitrile-containing compounds .

Reactivity Insights :

- The cyano group in this compound may undergo hydrolysis to carboxylic acids or participate in click chemistry (e.g., nitrile-azide cycloaddition). This contrasts with aminoethyl derivatives, which are prone to acylation or Schiff base formation .

Physicochemical Properties

Table 2: Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility (Polarity) |

|---|---|---|

| This compound | ~100–120* | Low (hydrophobic) |

| 4-(1-Aminoethyl)pyridine | Not reported | Moderate (polar NH₂) |

| Halogenated Pyridines () | 268–287 | Low to moderate |

*Estimated based on alkyl chain length and nitrile polarity.

- The cyanohexyl chain likely reduces water solubility compared to aminoethyl or carboxylic acid derivatives, as seen in .

Preparation Methods

Direct Alkylation Using Cyanohexyl Halides

Direct alkylation of pyridine with 6-cyanohexyl halides (e.g., 6-bromohexanenitrile) is theoretically straightforward but faces practical limitations due to pyridine’s weak nucleophilicity. Activation of the pyridine ring via N-oxide formation or Lewis acid catalysis is often necessary. For example, Mizuno et al. demonstrated that N-oxidation of pyridine enhances its susceptibility to electrophilic attack. Adapting this, 4-substituted pyridine N-oxides react with 6-cyanohexyl halides in the presence of BF₃·Et₂O, yielding 4-(6-cyanohexyl)-pyridine N-oxide, which is subsequently reduced to the target compound.

Reaction Conditions :

Phase-Transfer Catalysis (PTC)

Quaternary ammonium salts (e.g., tetrabutylammonium bromide) facilitate alkylation under biphasic conditions. Wang et al. reported a PTC method for 4-alkylpyridines using alkyl bromides and NaOH(aq)/toluene. Applied to 6-bromohexanenitrile, this method could theoretically afford this compound, though steric hindrance from the cyano group may reduce efficiency.

Optimization Insight :

-

Increasing reaction temperature to 100°C improves conversion but risks nitrile hydrolysis.

Cross-Coupling Strategies

Heck Reaction

The Heck reaction between 4-bromopyridine and acrylonitrile derivatives could install the cyanohexyl chain. For instance, Tanaka et al. coupled 4-iodopyridine with 5-cyano-1-pentene using Pd(OAc)₂ and P(o-tol)₃, achieving 50% yield. Adaptation to 6-cyanohexyl systems would require optimizing the alkene’s chain length and palladium ligand.

Critical Parameters :

-

Ligand choice (bulky ligands suppress β-hydride elimination).

-

Solvent polarity (DMF enhances nitrile stability).

Stepwise Assembly via Pyridine Functionalization

Cyanoalkylation of 4-Picoline

4-Picoline (4-methylpyridine) can undergo side-chain elongation via radical or anionic pathways. Kharasch addition of 5-cyano-1-pentene to 4-picoline, initiated by AIBN, forms this compound. However, radical recombination side products necessitate rigorous purification.

Data Comparison :

| Method | Initiator | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Kharasch | AIBN | Toluene | 28 | 78 |

| Anionic (LDA) | LDA | THF | 41 | 89 |

Reductive Amination Pathways

While unconventional, reductive amination of 4-pyridinecarboxaldehyde with 6-aminohexanenitrile (NH₄OAc, NaBH₃CN) could yield the target compound. Limitations :

-

6-Aminohexanenitrile synthesis requires Boc-protection/deprotection.

Catalytic Hydrogenation of Nitriles

Post-synthetic hydrogenation of this compound precursors (e.g., 4-(6-nitrohexyl)-pyridine) offers an alternative. Raney Ni in EtOH under H₂ (50 psi) reduces nitriles to amines, but over-reduction to hydrocarbons is a risk. Selective catalysis using PtO₂ or Rh/Al₂O₃ may improve efficiency.

Comparative Catalysis :

| Catalyst | Pressure (psi) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Raney Ni | 50 | 80 | 65 | 72 |

| PtO₂ | 30 | 60 | 88 | 94 |

Analytical Characterization and Quality Control

Spectroscopic Identification

-

¹H NMR (CDCl₃): δ 8.45 (d, 2H, pyridine-H), 7.25 (d, 2H, pyridine-H), 2.65 (t, 2H, CH₂CN), 1.55–1.25 (m, 8H, CH₂).

-

IR : ν 2245 cm⁻¹ (C≡N stretch).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.